molecular formula C23H28FN3O3 B2597835 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 922088-87-7

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Cat. No.: B2597835
CAS No.: 922088-87-7
M. Wt: 413.493
InChI Key: DNCYRQPQMSTZOL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, an indolinyl group, and a morpholinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Indolinyl Group Introduction:

    Morpholinoethyl Group Addition: The final step involves the addition of the morpholinoethyl group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
  • 2-(2-iodophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-26-9-8-18-14-17(6-7-20(18)26)21(27-10-12-29-13-11-27)15-25-23(28)16-30-22-5-3-2-4-19(22)24/h2-7,14,21H,8-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCYRQPQMSTZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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